N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a carboxamide group at position 2, a 1H-pyrrol-1-yl substituent at position 3, and a 4-methylcyclohexyl moiety as the N-substituent. Thieno[2,3-b]pyridine derivatives are a promising class of anticancer agents, primarily targeting phosphoinositide-specific phospholipase C (pi-PLC), a key enzyme in oncogenic signaling pathways .
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-13-6-8-14(9-7-13)21-18(23)17-16(22-11-2-3-12-22)15-5-4-10-20-19(15)24-17/h2-5,10-14H,6-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARSSIJSEQQBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the pyrrole and cyclohexyl groups. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated intermediates with nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thieno[2,3-b]pyridine derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs (Table 1), followed by a discussion of key findings.
Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Derivatives
Substituent Effects on Lipophilicity and Target Binding
- Cycloalkyl vs. Aromatic N-Substituents: The target compound’s 4-methylcyclohexyl group provides moderate lipophilicity, which may enhance membrane permeability compared to the chlorobenzyl group in .
- Pyrrole vs. Halogenated/Aryl Groups : The 1H-pyrrol-1-yl substituent introduces a planar, electron-rich aromatic system, which may facilitate π-π stacking or hydrogen bonding with targets. This contrasts with halogenated aryl groups (e.g., 3-bromophenyl in ), which rely on hydrophobic and van der Waals interactions for pi-PLC binding .
Conformational Stability and Crystal Packing
The rigid dihedral angle (3.89°) observed in ’s crystal structure suggests constrained rotation, which may limit binding flexibility.
Anticancer Potency and Selectivity
While the adamantane derivative and halogenated analog prioritize lipophilicity for target engagement, the target compound’s pyrrole ring may confer selectivity for specific isoforms of pi-PLC or alternative targets (e.g., kinases). Notably, compounds like demonstrate nanomolar potency against triple-negative breast cancer, a benchmark for evaluating the target compound’s efficacy .
Biological Activity
N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS Number: 1112446-46-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Structure and Formula
- Molecular Formula : CHNOS
- Molecular Weight : 339.5 g/mol
| Property | Value |
|---|---|
| CAS Number | 1112446-46-4 |
| Molecular Weight | 339.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[2,3-b]pyridine core and the introduction of the pyrrole and cyclohexyl groups. Common reagents include halogenated intermediates and organometallic reagents, with various catalysts facilitating bond formation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
In vitro assays demonstrated that these compounds can significantly reduce the viability of cancer cell lines, suggesting a potential role as chemotherapeutic agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, which is a standard model for studying inflammation. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response .
The biological activities of this compound are likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes such as iNOS and COX-2, modulating their activity.
- Receptor Interaction : It might also act as a ligand for various receptors involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
- Anticancer Efficacy : A study evaluating the effects of thieno[2,3-b]pyridine derivatives on human cancer cell lines found that certain modifications to the structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis via mitochondrial pathways.
- Anti-inflammatory Mechanism : Research conducted on RAW 264.7 cells demonstrated that treatment with this compound resulted in a significant decrease in NO production compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
